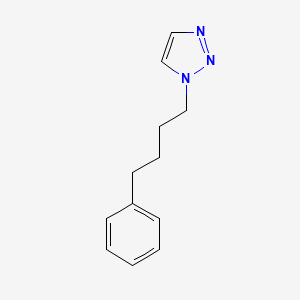

1-(4-phenylbutyl)-1H-1,2,3-triazole

Description

1-(4-Phenylbutyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-phenylbutyl group. The triazole ring is aromatic, planar, and capable of hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its structure combines the rigidity of the triazole ring with the lipophilic 4-phenylbutyl chain, which enhances membrane permeability and bioavailability.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-(4-phenylbutyl)triazole |

InChI |

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-10-15-11-9-13-14-15/h1-3,6-7,9,11H,4-5,8,10H2 |

InChI Key |

XVWMTFAFVWLRGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN2C=CN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The pharmacological and physicochemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Binding Affinity and Enzyme Inhibition

- S8000011 outperforms other triazoles in binding to CpIMPDH (a protozoan enzyme) due to its chloro-substituted naphthyl and phenyl groups, which enhance hydrophobic interactions .

- BPTA exhibits moderate antimicrobial activity (MIC values: 8–32 µg/mL) against Gram-positive bacteria, attributed to its bromophenyl group’s electron-withdrawing effects .

- 1H-1,2,3-triazole analogs with carboxamide or carboxylate substituents (e.g., 1-(3-pyridyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) show metal-chelating properties, useful in coordination chemistry and radiopharmaceuticals .

Spectral and Physicochemical Data

- NMR : Triazolyl protons in 1,2,3-triazoles appear as singlets near 7.7–8.0 ppm in $^1$H NMR .

- Fluorescence : Naphthyl-substituted triazoles (e.g., NPTA) exhibit strong fluorescence at λem = 400–450 nm, useful in bioimaging .

- Thermodynamics : Binding constants ($K_b$) for HSA interactions range from 10$^4$ to 10$^5$ M$^{-1}$, with ΔG values indicating spontaneous binding driven by hydrophobic forces .

Critical Notes

Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to enzymes like IMPDH but may reduce solubility. Lipophilic chains (e.g., 4-phenylbutyl) improve bioavailability but increase toxicity risks.

Fluorinated Derivatives : Fluorine atoms improve metabolic stability and membrane permeability, making fluorinated triazoles preferred in drug design .

Synthetic Limitations : While CuAAC is efficient, regioselectivity (1,4- vs. 1,5-disubstituted triazoles) remains a challenge unless ruthenium catalysts are employed .

Unreported Data : Direct pharmacological data for this compound are lacking; predictions are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.